molecular formula C7H8O5 B610645 D-Glucaro-1,4-lactone CAS No. 5027-63-4

D-Glucaro-1,4-lactone

Cat. No.: B610645
CAS No.: 5027-63-4
M. Wt: 172.136
InChI Key: JHKOIGAXFKOJJB-PUFIMZNGSA-N
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Description

D-Glucaro-1,4-lactone is a δ-lactone derived from D-glucaric acid. It is a naturally occurring compound found in various fruits and vegetables, including oranges, apples, grapefruits, and cruciferous vegetables. This compound has garnered significant attention due to its potential health benefits, particularly its antioxidative and anti-aggregatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: D-Glucaro-1,4-lactone can be synthesized from D-glucaric acid through lactonization. The process involves the oxidation of D-glucose to D-glucaric acid, followed by cyclization to form the lactone. This reaction typically requires acidic conditions and elevated temperatures to facilitate the formation of the lactone ring .

Industrial Production Methods: Industrial production of this compound often involves the fermentation of glucose using specific microbial strains that produce D-glucaric acid. The acid is then purified and subjected to lactonization under controlled conditions to yield this compound .

Chemical Reactions Analysis

Types of Reactions: D-Glucaro-1,4-lactone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

D-Glucaro-1,4-lactone exerts its effects primarily through the inhibition of β-glucuronidase. This enzyme is responsible for the hydrolysis of glucuronides, which are involved in the detoxification of carcinogens and tumor promoters. By inhibiting β-glucuronidase, this compound prevents the release of these harmful substances, thereby enhancing detoxification processes .

Comparison with Similar Compounds

Uniqueness: D-Glucaro-1,4-lactone is unique due to its potent inhibition of β-glucuronidase, which is not as pronounced in its similar compounds. This specific inhibition makes it particularly valuable in cancer prevention and detoxification research .

Properties

IUPAC Name

(2S)-2-[(2S,3R,4R)-3,4-dihydroxy-5-oxooxolan-2-yl]-2-hydroxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O7/c7-1-2(8)6(12)13-4(1)3(9)5(10)11/h1-4,7-9H,(H,10,11)/t1-,2-,3+,4+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XECPAIJNBXCOBO-MMPJQOAZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(C(=O)OC1C(C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[C@H]1([C@H](C(=O)O[C@@H]1[C@@H](C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201311466
Record name Saccharic acid 1,4-lactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201311466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

389-36-6, 5027-63-4
Record name Saccharic acid 1,4-lactone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=389-36-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Saccharolactone, D-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000389366
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Saccharolactone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005027634
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Saccharic acid 1,4-lactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201311466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name D-(tetrahydro-2,3,4-trihydroxy-5-oxofuran-2-yl)glycollic acid
Source European Chemicals Agency (ECHA)
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Record name SACCHAROLACTONE, D-
Source FDA Global Substance Registration System (GSRS)
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Record name D-Glucaro-1,4-lactone
Source Human Metabolome Database (HMDB)
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